Enalapril maleate

説明

Enalapril maleate is a pharmaceutical compound widely used in the treatment of hypertension and congestive heart failure. It is the maleate salt of enalapril, which is a prodrug that is converted into its active form, enalaprilat, in the body. This compound is an angiotensin-converting enzyme (ACE) inhibitor that helps relax blood vessels, thereby lowering blood pressure and improving blood flow .

準備方法

Synthetic Routes and Reaction Conditions: Enalapril maleate is synthesized through a multi-step process. The synthesis begins with the preparation of enalapril, which involves the reaction of L-alanyl-L-proline with 1-(ethoxycarbonyl)-3-phenylpropylamine. This reaction forms enalapril, which is then converted into this compound by reacting with maleic acid .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the precise control of reaction conditions such as temperature, pH, and solvent concentrations to ensure high yield and purity. The final product is typically crystallized and purified to meet pharmaceutical standards .

化学反応の分析

Types of Reactions: Enalapril maleate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of this compound in the body converts it into its active form, enalaprilat .

Common Reagents and Conditions:

Hydrolysis: this compound is hydrolyzed in the presence of water and enzymes to form enalaprilat.

Oxidation: this compound can undergo oxidation reactions under specific conditions, leading to the formation of degradation products.

Substitution: this compound can participate in substitution reactions with other chemical compounds, altering its structure and activity.

Major Products Formed: The primary product formed from the hydrolysis of this compound is enalaprilat, which is the active ACE inhibitor. Other degradation products may form under oxidative conditions .

科学的研究の応用

Enalapril maleate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study ACE inhibitors and their interactions with enzymes.

Biology: this compound is used in research on cardiovascular diseases, particularly in understanding the mechanisms of hypertension and heart failure.

Medicine: It is extensively studied for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy.

Industry: this compound is used in the development of pharmaceutical formulations and drug delivery systems .

作用機序

Enalapril maleate exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. Additionally, it reduces aldosterone secretion, which helps in lowering blood volume and pressure .

類似化合物との比較

Lisinopril: Another ACE inhibitor with a similar mechanism of action but differs in its pharmacokinetic properties.

Ramipril: Similar to enalapril maleate but has a longer duration of action.

Captopril: An ACE inhibitor with a shorter half-life and different side effect profile

Uniqueness of this compound: this compound is unique due to its prodrug nature, which allows for better absorption and conversion to its active form, enalaprilat. This property provides a more sustained and effective inhibition of ACE compared to some other ACE inhibitors .

This compound continues to be a vital compound in the treatment of cardiovascular diseases and remains a subject of extensive research in the pharmaceutical and medical fields.

生物活性

Enalapril maleate is a widely used antihypertensive medication that functions primarily as an angiotensin-converting enzyme (ACE) inhibitor. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and clinical implications, supported by data tables and research findings.

Pharmacokinetics

This compound is administered as a prodrug, which is converted into its active form, enalaprilat, after oral intake. Key pharmacokinetic parameters include:

- Absorption : Approximately 60% of this compound is absorbed when administered orally.

- Bioavailability : The bioavailability of enalaprilat is about 40% due to first-pass metabolism.

- Half-life : The functional half-life of enalaprilat is approximately 11 hours, which can be prolonged in patients with renal impairment.

- Excretion : Both enalapril and enalaprilat are primarily excreted via the kidneys without further metabolism .

This compound exerts its therapeutic effects through several mechanisms:

- ACE Inhibition : By inhibiting ACE, enalapril reduces the conversion of angiotensin I to angiotensin II, leading to decreased vasoconstriction and lower blood pressure.

- Renin-Angiotensin-Aldosterone System (RAAS) Modulation : This inhibition results in increased plasma renin activity and decreased aldosterone secretion, which contributes to the antihypertensive effect .

- Kininase II Inhibition : Enalapril also inhibits kininase II, potentially increasing bradykinin levels, which may further contribute to vasodilation .

Clinical Efficacy

Research has demonstrated the effectiveness of enalapril in managing hypertension and heart failure. A randomized controlled trial involving 12,557 patients showed that enalapril significantly lowered blood pressure compared to placebo. The study reported a notable incidence of angioedema (0.68%) among enalapril-treated patients, emphasizing the need for monitoring adverse effects .

Table 1: Clinical Outcomes with this compound

| Parameter | Baseline (Mean ± SD) | After Treatment (Day 120) | P-value |

|---|---|---|---|

| Systolic Blood Pressure (mmHg) | 155.2 ± 12.8 | 111.5 ± 6.3 | <0.001 |

| Diastolic Blood Pressure (mmHg) | 93.6 ± 8.6 | 70.2 ± 5.0 | <0.001 |

| Plasma Renin Activity (pg/ml) | 12.42 ± 2.15 | 5.45 ± 1.68 | <0.005 |

| Plasma Norepinephrine (pg/ml) | 311 ± 34 | 197 ± 33 | <0.01 |

Safety Profile

Despite its efficacy, enalapril is associated with certain adverse effects:

- Angioedema : The incidence of angioedema was reported at approximately 0.68% during clinical trials.

- Cough : A dry cough was noted in about 8% of patients treated with enalapril compared to lower rates in placebo groups .

Case Studies

A notable case study involved a cohort of patients with essential hypertension who were treated with enalapril for an extended period. Results indicated significant reductions in both systolic and diastolic blood pressure over time, alongside improvements in plasma renin activity and norepinephrine levels, suggesting a sustained antihypertensive effect through long-term ACE inhibition .

特性

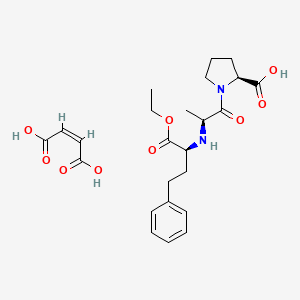

IUPAC Name |

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFJQPXVCSSHAI-QFPUQLAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75847-73-3 (Parent) | |

| Record name | Enalapril maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076095164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30896796 | |

| Record name | Enalapril maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76420-75-2, 76095-16-4 | |

| Record name | L-Proline, N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-, (2Z)-2-butenedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76420-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalapril maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76095-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enalapril maleate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076095164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enalapril maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Enalapril maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENALAPRIL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O25354EPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。